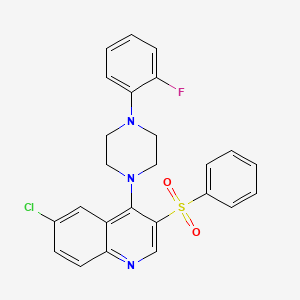
6-Chloro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Quinolines, including 6-Chloro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline, are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The synthesis of quinoline derivatives is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The molecule also contains a phenylsulfonyl group, a piperazin-1-yl group, and a fluorophenyl group.Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C25H21ClFN3O2S) and molecular weight (481.97).Scientific Research Applications
Synthesis and Molecular Structure
- The compound and its derivatives are involved in complex synthesis processes, such as the syntheses of tetrahydroisothiazoloquinoline diones, which involve regiospecific displacement and intramolecular cyclization reactions (Chu, 1990).
- Molecular docking studies have been conducted on derivatives of this compound, revealing insights into their interactions and structures, particularly in the context of antimicrobial activity (Desai et al., 2017).
Pharmacological Profiles
- It forms a core structure in medicinal chemistry, showing diverse pharmacological profiles, including antimalarial, anticancer, and antiviral activities (El-Azzouny et al., 2020).
- Certain derivatives have been studied for their anticancer activities, showing effectiveness against various cancer cell lines and exhibiting potential as safer anticancer agents (Solomon et al., 2019).
Antibacterial and Antifungal Properties
- Some derivatives of this compound have been synthesized and studied for their antibacterial and antifungal properties, showing significant activity against various bacterial strains (Patel et al., 2007).
Photochemical and Electrochemical Studies
- Photochemical behavior under different conditions has been studied, providing insights into the stability and reactivity of related compounds (Mella et al., 2001).
- Electrochemical studies offer an understanding of the reduction mechanisms and acid-base equilibria of related compounds (Srinivasu et al., 1999).
Potential for CNS Disorders Treatment
- Research on derivatives as antagonists of serotonin receptors suggests potential applications in treating central nervous system disorders (Ivachtchenko et al., 2015).
Mechanism of Action
Safety and Hazards
As a research chemical, 6-Chloro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures.
Future Directions
Quinoline derivatives, including 6-Chloro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline, have been found to exhibit a range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects . Therefore, they are of significant interest in medicinal chemistry research, with ongoing efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O2S/c26-18-10-11-22-20(16-18)25(24(17-28-22)33(31,32)19-6-2-1-3-7-19)30-14-12-29(13-15-30)23-9-5-4-8-21(23)27/h1-11,16-17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJMZZALHFOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-ethyl-N-(4-ethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2423433.png)
![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423437.png)
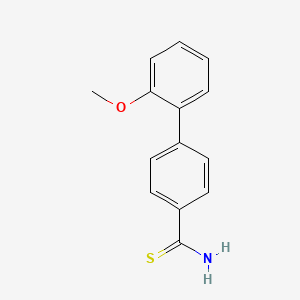

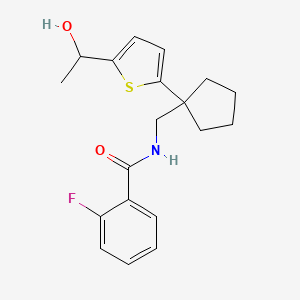
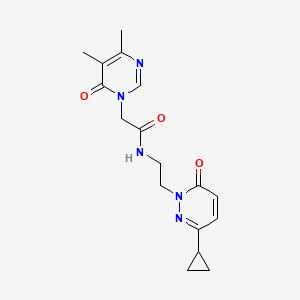
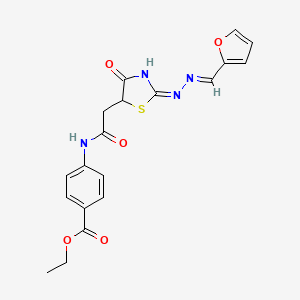
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2423449.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B2423451.png)
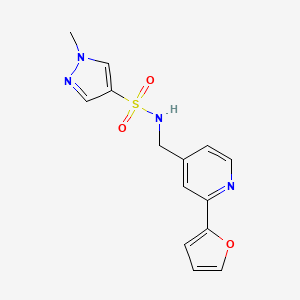
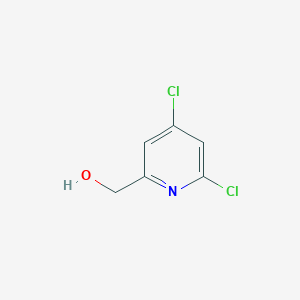
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2423454.png)

